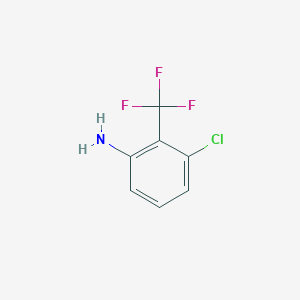
3-Chloro-2-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(trifluoromethyl)aniline: is an aromatic amine with the molecular formula C7H5ClF3N It is characterized by the presence of a chloro group at the third position and a trifluoromethyl group at the second position on the benzene ring, along with an amino group
准备方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Chloro-2-(trifluoromethyl)aniline involves the nitration of 3-chloro-2-nitrotoluene followed by reduction to the corresponding amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid .
Industrial Production Methods:
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods such as the Suzuki-Miyaura coupling reaction. This method employs a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The reaction conditions are typically optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
3-Chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form amines or other reduced products.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Coupling: Palladium catalyst with boronic acid derivatives under mild conditions.
Major Products Formed:
Nitration: 3-Chloro-2-nitroaniline.
Reduction: this compound.
Coupling: Biaryl compounds with various functional groups.
科学研究应用
3-Chloro-2-(trifluoromethyl)aniline has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants.
Material Sciences: It is employed in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Chloro-2-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
相似化合物的比较
2-(Trifluoromethyl)aniline: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with the chloro group at a different position, affecting its chemical properties and uses.
Uniqueness:
3-Chloro-2-(trifluoromethyl)aniline is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in pharmaceuticals and agrochemicals that other similar compounds may not be able to achieve .
属性
IUPAC Name |
3-chloro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNOYHOSWKVJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548365 |
Source


|
| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432-21-3 |
Source


|
| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
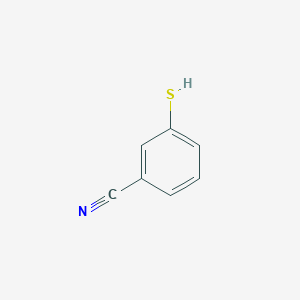

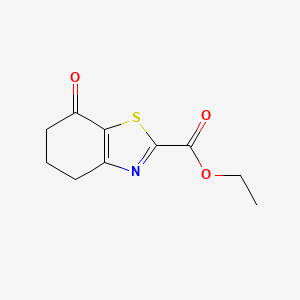

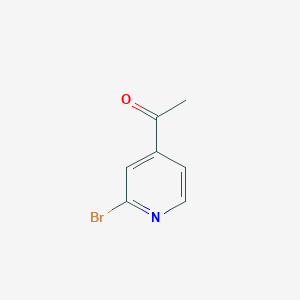
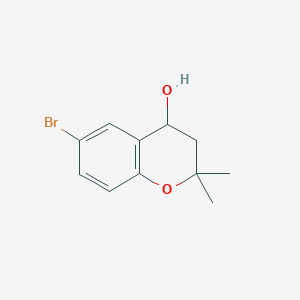
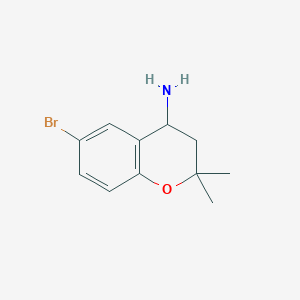
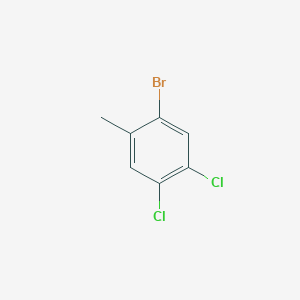

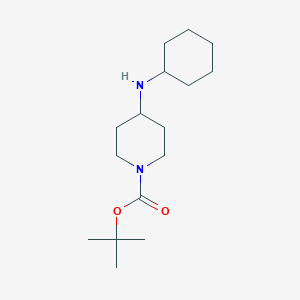
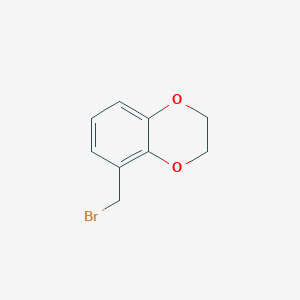

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
